molecular formula C11H12N3NaO3S B14755408 Sulfisoxazole sodium CAS No. 2200-44-4

Sulfisoxazole sodium

Cat. No.: B14755408
CAS No.: 2200-44-4
M. Wt: 289.29 g/mol
InChI Key: XGZAZJYPRJGHIG-UHFFFAOYSA-N
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Description

Historical Trajectory of Sulfonamide Discovery and Early Research on Sulfisoxazole (B1682709) Sodium

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial effects in vivo. openaccesspub.org Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to the active compound, sulfanilamide (B372717). openaccesspub.org This breakthrough spurred the synthesis and investigation of numerous sulfanilamide derivatives, leading to the development of compounds with improved efficacy and solubility.

Sulfisoxazole, with its characteristic dimethyl-isoxazole substituent, emerged from this wave of research. Early studies focused on its broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative organisms. nih.gov A significant area of early clinical investigation for sulfisoxazole was in the treatment of urinary tract infections, where its high solubility in urine was a key advantage. biomedpharmajournal.orgdrugs.com

Evolution of Research Perspectives on Sulfisoxazole Sodium

While initially valued for its antibacterial properties, the research focus on this compound has evolved considerably over time. A significant shift in perspective has been the exploration of its potential as an anticancer agent through a process known as drug repurposing. researchgate.netmdpi.com This has been a growing trend in oncology, aiming to find new applications for existing drugs with well-established safety profiles. nih.govlifeextension.com

Recent preclinical studies have investigated sulfisoxazole for its anti-tumor and anti-metastatic effects in breast cancer models. nih.gov One proposed mechanism for these effects is the inhibition of small extracellular vesicle (sEV) secretion from cancer cells by targeting the endothelin receptor A (ETA). nih.govresearchgate.net However, it is important to note that some studies have not been able to replicate the finding that sulfisoxazole inhibits the secretion of these vesicles. nih.govbiorxiv.org Further research has also explored its potential in treating cancer-associated cachexia, a debilitating wasting syndrome. nih.gov

This expansion of research into oncology indicates a significant evolution from its original role as a simple antibiotic to a compound of interest in complex disease pathways.

Methodological Approaches in this compound Studies

The study of this compound has employed a wide array of methodological approaches, reflecting the advancements in analytical and biomedical research.

Early quantitative analysis of sulfisoxazole in biological fluids often relied on colorimetric methods, such as the Bratton-Marshall method. biomedpharmajournal.org This technique involves a diazotization reaction followed by a coupling reaction to produce a colored compound that can be measured spectrophotometrically. rdd.edu.iq

With the advent of modern analytical techniques, more sophisticated methods have been developed for the determination of sulfisoxazole and its metabolites. High-performance liquid chromatography (HPLC) has become a cornerstone for its quantification in plasma and urine. researchgate.net More recently, the coupling of HPLC with mass spectrometry (HPLC-MS/MS) has provided a highly sensitive and specific method for the simultaneous determination of sulfisoxazole and its N-acetylated metabolites. nih.gov

In vitro and in vivo models have been instrumental in understanding the pharmacokinetics and efficacy of sulfisoxazole. biomedpharmajournal.org In vitro studies using various bacterial strains have been crucial for determining its antimicrobial susceptibility. nih.gov Furthermore, complex in vitro models, such as organ-on-a-chip systems, are emerging as powerful tools for drug development and could be applied to further study the effects of sulfisoxazole. nih.gov Animal models, particularly in cancer research, have been utilized to evaluate its anti-tumor and anti-metastatic potential. nih.gov

Interactive Data Table: Methodological Approaches in this compound Studies

Methodological Approach Application in this compound Research Key Findings/Advantages
Colorimetric Methods (e.g., Bratton-Marshall) Early quantitative analysis in biological fluids. biomedpharmajournal.orgSimple and accessible for its time.
High-Performance Liquid Chromatography (HPLC) Quantification in plasma and urine. researchgate.netImproved specificity and sensitivity over colorimetric methods.
HPLC-Mass Spectrometry (HPLC-MS/MS) Simultaneous determination of sulfisoxazole and its metabolites. nih.govHigh sensitivity and specificity, allowing for detailed pharmacokinetic studies.
In Vitro Antibacterial Susceptibility Testing Determining the minimum inhibitory concentration (MIC) against various bacteria. nih.govEstablishes the spectrum of antibacterial activity.
In Vivo Animal Models Evaluating anti-tumor and anti-metastatic effects in cancer research. nih.govProvides preclinical data on efficacy and potential mechanisms of action.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2200-44-4

Molecular Formula

C11H12N3NaO3S

Molecular Weight

289.29 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide

InChI

InChI=1S/C11H12N3O3S.Na/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;/h3-6H,12H2,1-2H3;/q-1;+1

InChI Key

XGZAZJYPRJGHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Related CAS

127-69-5 (Parent)

Origin of Product

United States

Chemical Synthesis, Structural Derivatization, and Analysis of Sulfisoxazole Sodium

Established Synthetic Pathways for Sulfisoxazole (B1682709) Sodium

The traditional synthesis of Sulfisoxazole is a multi-step process that begins with readily available starting materials. The key steps are outlined below:

Formation of the Isoxazole (B147169) Ring: The synthesis of the core heterocyclic structure, 5-amino-3,4-dimethylisoxazole, is a crucial initial step. This is typically achieved through the condensation reaction of 2-methylacetylacetonitrile with hydroxylamine.

Acylation of a Sulfonamide Precursor: Concurrently, a sulfonamide precursor is prepared. A common starting material is aniline (B41778), which undergoes acylation to protect the amino group, followed by chlorosulfonation to introduce the sulfonyl chloride group, yielding 4-acetylaminobenzenesulfonyl chloride.

Coupling Reaction: The pivotal step involves the coupling of 5-amino-3,4-dimethylisoxazole with 4-acetylaminobenzenesulfonyl chloride. This reaction forms the sulfonamide linkage.

Hydrolysis: The final step in the synthesis of Sulfisoxazole is the acidic hydrolysis of the acetyl protecting group to regenerate the free amino group on the benzene ring.

To obtain Sulfisoxazole sodium , the synthesized Sulfisoxazole is treated with a suitable sodium base, such as sodium hydroxide or sodium ethoxide. This acid-base reaction results in the formation of the sodium salt, which is often preferred for pharmaceutical formulations due to its increased solubility in water.

StepReactantsProduct
12-Methylacetylacetonitrile, Hydroxylamine5-Amino-3,4-dimethylisoxazole
2Aniline, Acetic Anhydride, Chlorosulfonic Acid4-Acetylaminobenzenesulfonyl chloride
35-Amino-3,4-dimethylisoxazole, 4-Acetylaminobenzenesulfonyl chlorideN-(3,4-dimethyl-5-isoxazolyl)-4-acetylaminobenzenesulfonamide
4N-(3,4-dimethyl-5-isoxazolyl)-4-acetylaminobenzenesulfonamide, AcidSulfisoxazole
5Sulfisoxazole, Sodium Hydroxide/Sodium EthoxideThis compound

Advanced Methodologies in this compound Synthesis

In recent years, advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of sulfonamides, which can be applied to the production of this compound. These methodologies aim to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. organic-chemistry.orgnih.govresearchgate.netnih.gov This technique can significantly accelerate the reaction rates of the key steps in Sulfisoxazole synthesis, such as the coupling of the sulfonyl chloride with the aminoxazole. The use of microwaves can lead to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgacs.orgresearchgate.netflemingcollege.ca The synthesis of sulfonamides has been successfully demonstrated in flow reactors, which could be adapted for the large-scale and efficient production of Sulfisoxazole. acs.org This approach allows for precise control over reaction parameters, leading to a more consistent product quality.

Structural Modifications and Analog Development of this compound

The core structure of Sulfisoxazole provides a versatile scaffold for the development of new analogs with potentially improved pharmacological profiles.

Design Principles for this compound Derivatives

The design of Sulfisoxazole derivatives is guided by the desire to enhance antibacterial activity, broaden the spectrum of activity, and overcome bacterial resistance. Key design principles include:

Modification of the N1-substituent: The isoxazole ring is a critical determinant of the pharmacokinetic and pharmacodynamic properties. Alterations to this ring or its replacement with other heterocyclic systems can significantly impact activity.

Derivatization of the N4-amino group: The aromatic amino group is essential for the antibacterial action of sulfonamides. While major modifications can lead to a loss of activity, the synthesis of prodrugs or conjugates at this position can be a viable strategy to improve drug delivery or targeting.

Introduction of diverse functional groups: The incorporation of different functional groups onto the Sulfisoxazole scaffold can lead to new interactions with the target enzyme, dihydropteroate (B1496061) synthase (DHPS), potentially enhancing binding affinity and overcoming resistance mechanisms. tandfonline.comnih.gov

Synthesis and Characterization of Novel this compound Conjugates

To enhance the therapeutic potential of Sulfisoxazole, novel conjugates have been synthesized and characterized. These conjugates often involve linking the Sulfisoxazole moiety to other molecules, such as polymers or peptides.

Acrylamide-Sulfisoxazole Conjugates: New functionalized acrylamide derivatives bearing the Sulfisoxazole moiety have been designed and synthesized. nih.gov These conjugates have been shown to act as inhibitors of dihydropteroate synthase and have demonstrated significant antibacterial activity. nih.gov

Protein and Polylysine Conjugates: For immunological studies, Sulfisoxazole has been conjugated to proteins and polylysine. acs.org These conjugates are synthesized by creating a linker on the Sulfisoxazole molecule that can then be coupled to the amino groups of lysine residues in the protein or polylysine backbone. acs.org

Theoretical Structure-Activity Relationship (SAR) Studies of this compound Analogs

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a crucial role in understanding the interactions of Sulfisoxazole analogs with their biological target and in the rational design of new derivatives.

QSAR Studies: QSAR models have been developed for sulfonamides to correlate their structural features with their antibacterial activity. nih.govjbclinpharm.orgresearchgate.net These models help in identifying the key molecular descriptors that influence the biological activity, providing valuable insights for the design of more potent analogs.

Molecular Docking Studies: Molecular docking simulations are used to predict the binding mode of Sulfisoxazole and its derivatives within the active site of dihydropteroate synthase (DHPS). tandfonline.comuobaghdad.edu.iqfigshare.comnih.govresearchgate.netpensoft.net These studies have rationalized the observed antibacterial activity of various derivatives and have guided the design of new compounds with improved binding affinities. tandfonline.comfigshare.com The docking studies often highlight the importance of specific interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the enzyme.

Computational MethodApplication in Sulfisoxazole Analog ResearchKey Findings
QSARPredicting the antibacterial activity of new analogs.Identification of key molecular descriptors influencing biological activity. nih.govresearchgate.net
Molecular DockingUnderstanding the binding interactions with DHPS.Rationalizing the activity of derivatives and guiding new designs. tandfonline.comnih.gov

Metal Complexation Studies of this compound

The sulfonamide group and the heterocyclic nitrogen atoms in Sulfisoxazole provide potential coordination sites for metal ions. The study of metal complexes of Sulfisoxazole is an active area of research, with the aim of developing new compounds with enhanced biological activity.

Various metal complexes of Sulfisoxazole and related sulfonamides have been synthesized and characterized using spectroscopic techniques. mdpi.comderpharmachemica.comorientjchem.orguobaghdad.edu.iqmdpi.comuobaghdad.edu.iqresearchgate.netnih.govnih.govresearchgate.net Studies have shown that Sulfisoxazole can act as a bidentate or tridentate ligand, coordinating with metal ions through the sulfonamide nitrogen and oxygen atoms, as well as the nitrogen atom of the isoxazole ring.

The formation of these metal complexes can lead to significant changes in the electronic and structural properties of the Sulfisoxazole molecule, which in turn can influence its biological activity. Spectroscopic methods such as FT-IR, UV-Vis, and NMR, along with thermal analysis, are employed to elucidate the structure and coordination mode of these complexes. mdpi.comderpharmachemica.comorientjchem.orgresearchgate.net

Metal IonCoordination Sites on Sulfisoxazole
Ru(III), Pt(IV), Au(III)Sulfonyl oxygen and amido nitrogen groups. mdpi.com
Ca(II), Zn(II)Sulfonyl oxygen and SO2-NH sulfonamide nitrogen. orientjchem.org
Cu(II), Co(II), Mn(II)Ar-N atoms and sulfonic oxygen. derpharmachemica.com

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes involving sulfisoxazole, typically from its sodium salt or the parent molecule, involves the reaction of the sulfisoxazole ligand with various metal salts in a suitable solvent. The sulfisoxazole molecule can act as a versatile ligand, coordinating to metal ions through various donor atoms. A general synthetic approach involves dissolving sulfisoxazole and a metal salt, such as a sulfate or chloride salt, in a solvent like methanol or ethanol. The reaction mixture is then typically stirred, sometimes with heating, to facilitate the formation of the complex, which may precipitate out of the solution and can be collected by filtration.

One specific example is the synthesis of a copper(II)-sulfisoxazole complex, which was prepared using a 1:4 molar ratio of Cu(II) to the sulfisoxazole ligand. researchgate.net In this synthesis, copper(II) sulfate pentahydrate (CuSO₄∙5H₂O) in methanol was reacted with sulfisoxazole, also dissolved in methanol. researchgate.net The resulting complex was then subjected to various analytical techniques to determine its structure and properties.

The structural characterization of these metal complexes is crucial for understanding the coordination environment of the metal ion. A combination of spectroscopic and analytical methods is employed for this purpose.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the sulfisoxazole ligand. Studies on sulfisoxazole and related sulfonamide complexes have shown that coordination can occur through the nitrogen and oxygen atoms of the sulfonamide group or the primary amine nitrogen. researchgate.netnih.gov For the Cu(II)-sulfisoxazole complex, shifts in the IR spectra in the primary amine region suggest that sulfisoxazole coordinates to the copper ion through the primary amine. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry around the central metal ion. For instance, the Cu(II)-sulfisoxazole complex exhibits a transition peak at 793 nm, which is indicative of its electronic structure and coordination environment. researchgate.net

Atomic Absorption Spectroscopy (AAS): This technique is used to determine the exact metal content in the synthesized complexes, which helps in proposing the correct chemical formula. researchgate.net

Thermal Analysis (DTA): Differential Thermal Analysis helps in understanding the thermal stability of the complexes and can confirm the presence of water molecules, distinguishing between lattice water and coordinated water based on the temperature at which they are released. researchgate.net

Molar Conductance and Magnetic Susceptibility: Molar conductance measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Magnetic susceptibility measurements provide insights into the electronic configuration and geometry of the metal center. researchgate.netuobaghdad.edu.iq

Exploration of Coordination Chemistry in this compound Derivatives

The coordination chemistry of sulfisoxazole is rich due to the presence of multiple potential donor atoms (N, S, O), which allows it to act as a multidentate ligand. uobaghdad.edu.iq This versatility enables the formation of chelates with a wide range of metal ions, leading to diverse structural types. uobaghdad.edu.iq Spectroscopic evidence confirms that sulfisoxazole and its derivatives typically coordinate to metal ions through the nitrogen and oxygen atoms of the sulfonamide group (-SO₂NH-) and the nitrogen of the primary amine group (-NH₂). nih.gov

The specific mode of coordination can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands. For example, in some complexes, the sulfisoxazole ligand acts as a bidentate chelate. researchgate.net The coordination of the metal to the ligand can lead to the formation of stable chelate rings, which enhances the thermodynamic stability of the complex.

The coordination of sulfisoxazole to a metal center results in complexes with various geometries. Based on spectral and magnetic studies of related sulfonamide complexes, geometries such as octahedral, square planar, and square pyramidal have been suggested. uobaghdad.edu.iqmdpi.com For instance, studies on lanthanide complexes with a Schiff base derived from sulfamethoxazole (B1682508) (a related sulfonamide) suggested a nine-coordinated geometry, while a zinc complex was assigned a six-coordinated geometry. researchgate.netmdpi.com The coordination of metal ions often leads to an increase in the lipophilic character of the compound, a principle explained by Tweedy's chelation theory, which involves the delocalization of π-electrons across the chelate ring. researchgate.net

The exploration of sulfisoxazole derivatives, such as Schiff bases, further expands its coordination chemistry. Schiff bases are formed by the condensation of the primary amine group of sulfisoxazole with an aldehyde or ketone. researchgate.net These derivative ligands can offer additional coordination sites and lead to the formation of novel metal complexes with unique structural and electronic properties. mdpi.comresearchgate.net

Molecular and Cellular Mechanisms of Action of Sulfisoxazole Sodium

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) by Sulfisoxazole (B1682709) Sodium

The principal mechanism of action of sulfisoxazole sodium is the inhibition of dihydropteroate synthetase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. drugbank.comdrugbank.comnih.govwikipedia.org This pathway is essential for the de novo synthesis of purines, thymidine, and certain amino acids, which are vital for bacterial growth and replication. nih.gov

Sulfisoxazole is a competitive inhibitor of DHPS. drugbank.comdrugbank.comnih.gov Structurally, it is an analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. emerginginvestigators.orgmhmedical.comrcsb.org This structural similarity allows sulfisoxazole to bind to the PABA-binding pocket on the DHPS enzyme. nih.govmlsu.ac.in By occupying the active site, sulfisoxazole competitively prevents the condensation of PABA with dihydropterin pyrophosphate (DHPP), the other substrate of the enzyme. drugbank.comfrontiersin.org This inhibition disrupts the production of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid. nih.govfrontiersin.org

The competitive nature of this inhibition means that the degree of enzyme inhibition is dependent on the relative concentrations of sulfisoxazole and PABA. An excess of PABA can overcome the inhibitory effects of sulfisoxazole. The binding of sulfisoxazole to DHPS is a reversible process. mlsu.ac.in

Table 1: Kinetic Parameters of DHPS Inhibition

InhibitorTarget EnzymeMechanism of InhibitionNatural Substrate
SulfisoxazoleDihydropteroate Synthetase (DHPS)Competitivepara-Aminobenzoic Acid (PABA)

The bacterial folate synthesis pathway is a multi-step process that is absent in humans, who obtain folate from their diet. mhmedical.com This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria. The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate. nih.gov DHPS then catalyzes the reaction between DHPP and PABA to form dihydropteroate. nih.govresearchgate.net This is subsequently converted to dihydrofolate (DHF). youtube.com Dihydrofolate reductase (DHFR) then reduces DHF to tetrahydrofolate (THF). youtube.com THF is a crucial cofactor that donates one-carbon units for the synthesis of essential metabolites, including purines, thymidine, and amino acids like methionine and glycine. nih.govnih.gov

By inhibiting DHPS, sulfisoxazole effectively halts this pathway at an early stage. drugbank.commcmaster.ca The resulting depletion of dihydrofolic acid and, consequently, tetrahydrofolic acid, leads to the cessation of bacterial cell growth and division, a bacteriostatic effect. drugbank.comnih.gov

The crystal structure of DHPS reveals a TIM barrel-type fold in most bacterial species. rcsb.org The active site contains distinct binding pockets for the two substrates, DHPP and PABA. emerginginvestigators.orgnih.gov Sulfonamides, including sulfisoxazole, occupy the PABA-binding pocket. nih.gov The binding is facilitated by interactions between the drug molecule and amino acid residues within the active site. For instance, in related sulfonamides like sulfamethoxazole (B1682508), hydrogen bonds are formed between the sulfonyl group of the drug and residues such as serine, while the aromatic amine group interacts with other residues like threonine. rcsb.org Hydrophobic interactions also play a role in stabilizing the drug within the binding pocket. rcsb.org The oxazole ring of sulfisoxazole may also contribute to steric interactions within the active site. frontiersin.org

Mutations in the folP gene, which encodes DHPS, can lead to alterations in the active site structure. wikipedia.org These changes can reduce the binding affinity of sulfonamides, leading to bacterial resistance, while still allowing the enzyme to process PABA, albeit sometimes less efficiently. frontiersin.org

Investigation of Non-Folate Pathway Molecular Targets of this compound

Beyond its well-established role as a DHPS inhibitor, sulfisoxazole has been identified to interact with other molecular targets, indicating a broader pharmacological profile.

Sulfisoxazole has been identified as a selective antagonist of the Endothelin Receptor A (ETA). abmole.commedchemexpress.comtocris.com The endothelin system plays a role in various physiological processes, and its dysregulation is implicated in diseases such as cancer. nih.gov Sulfisoxazole demonstrates a higher affinity for the ETA receptor over the ETB receptor. medchemexpress.comtocris.combiocrick.com

Table 2: Inhibitory Activity of Sulfisoxazole against Endothelin Receptors

CompoundTarget ReceptorIC50 (μM)
SulfisoxazoleEndothelin Receptor A (ETA)0.60
Endothelin Receptor B (ETB)22

The activation of ETA by its ligands, such as endothelin-1, can promote cancer progression. nih.gov By acting as an antagonist, sulfisoxazole can block these downstream signaling pathways.

Recent studies have indicated that sulfisoxazole can inhibit the secretion of small extracellular vesicles (sEVs), also known as exosomes, from cancer cells. nih.govnih.govebi.ac.uk This effect is attributed to its antagonism of the ETA receptor. nih.govnih.gov The inhibition of sEV secretion by sulfisoxazole has been shown to reduce the expression of proteins involved in the biogenesis and secretion of these vesicles. nih.govnih.gov Furthermore, it has been observed to trigger the co-localization of multivesicular endosomes with lysosomes, leading to their degradation. nih.govnih.gov

The modulation of exosome secretion is a significant finding, as cancer-derived exosomes are known to play a role in promoting tumor progression, metastasis, and immune evasion. nih.govebi.ac.ukijpsonline.com For example, sulfisoxazole has been shown to decrease the levels of exosomal PD-L1, which could potentially enhance anti-tumor immune responses. nih.gov However, it is important to note that there is some conflicting evidence, with at least one study reporting that sulfisoxazole did not inhibit the secretion of small extracellular vesicles under their experimental conditions. latrobe.edu.aubiorxiv.orgresearchgate.net

Other Emerging Molecular Targets and Their Mechanistic Implications

Beyond its well-established role as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria, recent research has begun to uncover novel molecular targets for sulfisoxazole. drugbank.comresearchgate.net These emerging targets suggest that the mechanistic actions of this sulfonamide antibiotic may extend beyond its antibacterial properties, with potential implications for cancer therapy.

One of the most significant emerging targets identified for sulfisoxazole is the Endothelin Receptor A (ETA) . nih.gov Research has indicated that sulfisoxazole can inhibit the secretion of small extracellular vesicles (sEVs) from breast cancer cells by interfering with ETA. nih.gov This interaction has been shown to trigger the co-localization of multivesicular endosomes with lysosomes, leading to their degradation. nih.gov The inhibition of sEV secretion is a critical finding, as these vesicles are known to play a role in intercellular communication and the progression of cancer, including metastasis. nih.gov Consequently, the anti-tumor and anti-metastatic effects observed in some breast cancer xenograft mouse models have been largely attributed to this inhibition of sEV secretion mediated by sulfisoxazole's action on ETA. nih.gov However, it is important to note that these findings have been subject to scientific debate, with some studies reporting an inability to replicate the inhibitory effects of sulfisoxazole on the secretion of small extracellular vesicles. nih.gov

Another area of investigation for the broader class of sulfonamides, to which sulfisoxazole belongs, is their activity as Carbonic Anhydrase (CA) inhibitors . nih.govnih.gov Various human carbonic anhydrase (hCA) isoforms, such as hCA IX and hCA XII, are overexpressed in hypoxic tumors and are considered targets for anticancer drugs. nih.gov While much of the research has focused on other sulfonamide derivatives like sulfamethoxazole, the foundational chemistry of the sulfonamide group suggests a potential for sulfisoxazole to act on these zinc-containing metalloenzymes. nih.govnih.gov Inhibition of these tumor-associated CA isozymes could lead to acidification of the intercellular environment, potentially hindering tumor growth. nih.gov

The exploration of these non-canonical targets is broadening the therapeutic potential of sulfisoxazole beyond its traditional use as an antibiotic. The mechanistic implications of these findings, particularly in oncology, are a growing area of scientific inquiry.

Emerging Molecular TargetFunction of TargetMechanistic Implication of Sulfisoxazole Interaction
Endothelin Receptor A (ETA)G protein-coupled receptor involved in vasoconstriction and cell proliferation.Inhibition of ETA by sulfisoxazole may block the secretion of small extracellular vesicles (sEVs) in cancer cells, leading to reduced tumor growth and metastasis. nih.gov
Carbonic Anhydrases (e.g., hCA IX, hCA XII)Metalloenzymes that catalyze the hydration of carbon dioxide and are involved in pH regulation.Potential inhibition of tumor-associated carbonic anhydrase isoforms, which could disrupt the tumor microenvironment and inhibit cancer cell proliferation. nih.govnih.gov

Mechanisms of Microbial Resistance to Sulfisoxazole Sodium

Genetic Determinants of Sulfisoxazole (B1682709) Sodium Resistance

The genetic basis of resistance to sulfisoxazole sodium is multifaceted, involving the acquisition of specific resistance genes, their dissemination via mobile genetic elements, and mutations within the bacterial chromosome.

Role of sul Genes (sul1, sul2, sul3) in Resistance Acquisition

The primary mechanism of high-level resistance to sulfonamides is the acquisition of alternative dihydropteroate (B1496061) synthase genes, namely sul1, sul2, and sul3. frontiersin.orgbrieflands.com These genes encode DHPS enzymes that are structurally divergent from the native, susceptible enzyme and exhibit a significantly lower affinity for sulfonamides. frontiersin.orgspringernature.com This allows bacteria to maintain folic acid synthesis even in the presence of the drug. The nucleotide sequences of sul1, sul2, and sul3 share approximately 50% similarity. frontiersin.org

Studies have shown a high prevalence of sul genes among sulfonamide-resistant isolates. For instance, in a study of E. coli isolates from pork and shrimp samples, 90.0% and 88.6% of sulfisoxazole-resistant isolates harbored at least one sul gene, respectively. frontiersin.org Among the three main sul genes, sul1 and sul2 are the most frequently detected, with sul3 being less common. frontiersin.orgbrieflands.com A fourth variant, sul4, has also been identified, notably in marine bacteria. frontiersin.org

Prevalence of sul Genes in Sulfisoxazole-Resistant E. coli Isolates
SourcePercentage of Isolates with sul GenesPredominant sul Genes
Penaeus vannamei (Shrimp)90.0%sul1, sul2
Pork88.6%sul1, sul2

Plasmid-Mediated Resistance Mechanisms

The horizontal transfer of genetic material, primarily through plasmids, is a critical factor in the widespread dissemination of sulfonamide resistance. wikipedia.org The sul genes are frequently located on plasmids, often as part of mobile genetic elements like integrons and transposons. frontiersin.orgresearchgate.netnih.gov Class 1 integrons, in particular, are strongly associated with the presence of the sul1 gene. brieflands.comresearchgate.net

These resistance plasmids can carry multiple antibiotic resistance genes, leading to multidrug resistance. wikipedia.org The transfer of these plasmids between different bacterial species and genera facilitates the rapid spread of this compound resistance in diverse environments. wikipedia.org For example, the sul2 gene is often found on small, non-conjugative plasmids. nih.gov

Chromosomal Mutations Affecting this compound Susceptibility

In addition to the acquisition of foreign resistance genes, mutations in the chromosomal gene encoding the native DHPS enzyme, folP, can also confer resistance to this compound. nih.govnih.govbiorxiv.org These mutations typically result in amino acid substitutions within the active site of the DHPS enzyme. nih.govbiorxiv.org

These alterations can reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect. researchgate.netnih.gov However, resistance conferred by chromosomal mutations is often associated with a fitness cost, as these mutations can also decrease the enzyme's affinity for its natural substrate, para-aminobenzoic acid (pABA). researchgate.netnih.gov For instance, certain mutations in the folP gene of E. coli have been shown to increase the Michaelis constant (Km) for pABA, indicating a lower substrate affinity. nih.gov

Enzymatic Resistance Mechanisms Against this compound

The enzymatic mechanisms of resistance to this compound are a direct consequence of the genetic determinants, resulting in the production of modified enzymes that are no longer effectively inhibited by the drug.

Modified Dihydropteroate Synthetase (DHPS) Enzymes

The DHPS enzymes encoded by the sul genes (Sul1, Sul2, and Sul3) are the primary drivers of high-level sulfonamide resistance. springernature.comrupahealth.com These enzymes are structurally distinct from the wild-type DHPS, particularly in the region that interacts with pABA and its sulfonamide analogs. springernature.comnih.gov A key feature of these resistant enzymes is a substantial reorganization of the pABA-binding pocket. nih.gov

This structural alteration allows the Sul enzymes to effectively discriminate between the natural substrate, pABA, and sulfonamides like sulfisoxazole. springernature.comnih.gov They maintain a high affinity for pABA, allowing for the continued synthesis of dihydropteroate, while exhibiting a significantly reduced affinity for sulfonamides. researchgate.net

Biochemical Characterization of Resistant DHPS Variants

Biochemical studies have quantified the differences in substrate and inhibitor binding between susceptible and resistant DHPS enzymes. Resistant DHPS variants consistently demonstrate a higher inhibition constant (Ki) for sulfonamides compared to the wild-type enzyme, indicating a lower inhibitory potency of the drug. nih.gov

For example, kinetic analyses of Sul enzymes have shown that their dihydropteroate synthase activity is inhibited by sulfamethoxazole (B1682508) (a related sulfonamide) with Ki values that are 73 to 143 times higher than that for the E. coli DHPS. nih.gov Furthermore, the affinity (Km) of Sul enzymes for sulfamethoxazole as a substrate is 83 to 131-fold lower than that of the wild-type enzyme. nih.gov In contrast, the catalytic efficiency of these resistant enzymes with their natural substrate, pABA, remains largely uncompromised. biorxiv.org

Kinetic Parameters of Wild-Type and Resistant DHPS Enzymes
EnzymeFold Increase in Ki for Sulfamethoxazole (Compared to Wild-Type)Fold Decrease in Km for Sulfamethoxazole (Compared to Wild-Type)
Sul1Not specified131-fold
Sul2Not specified104-fold
Sul3Not specified83-fold

Structural and mutational analyses have identified specific amino acid residues that are crucial for this substrate discrimination. A conserved Phe-Gly sequence in the active site of Sul enzymes plays a pivotal role in sterically hindering the binding of sulfonamides while still permitting pABA to bind. nih.gov

Efflux Pump Systems in this compound Resistance

While the primary mechanism of high-level resistance to sulfonamides is the acquisition of alternative drug-resistant dihydropteroate synthase (DHPS) enzymes, efflux pump systems also play a significant role in the intrinsic and acquired resistance of bacteria to this compound. oup.comoup.com These pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels. oup.com In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are of particular clinical importance and have been shown to contribute to sulfonamide resistance. mdpi.commdpi.com

One of the most well-characterized RND efflux systems is the AcrAB-TolC pump in Escherichia coli. nih.govnih.gov This tripartite system spans both the inner and outer bacterial membranes and is known to export a broad spectrum of antimicrobial agents. nih.gov While specific studies focusing solely on sulfisoxazole are limited, the AcrAB-TolC pump is recognized as a contributor to multidrug resistance phenotypes that can include reduced susceptibility to sulfonamides. For instance, studies have shown that overexpression of the AcrAB-TolC system can be triggered by environmental stressors, leading to decreased susceptibility to sulfamethoxazole-trimethoprim combinations. nih.gov

In Pseudomonas aeruginosa, another clinically significant Gram-negative pathogen, the MexAB-OprM multidrug efflux system is a major contributor to intrinsic antibiotic resistance. mdpi.comnih.gov Research has demonstrated that this pump is responsible for the intrinsic resistance of P. aeruginosa to sulfamethoxazole. nih.gov Mutants that overexpress the OprM component of this pump show increased resistance to sulfamethoxazole, while inactivation of the oprM gene leads to hypersusceptibility. nih.gov Given that bacterial sensitivity is often consistent across the sulfonamide class, these findings are directly relevant to sulfisoxazole. drugbank.com

The contribution of efflux pumps to sulfisoxazole resistance is often considered part of a broader, multi-faceted defense mechanism in bacteria, which can include reduced permeability of the cell membrane and the presence of drug-inactivating enzymes. oup.comoup.com

Efflux Pump SystemOrganism ExampleRole in Sulfonamide Resistance
AcrAB-TolCEscherichia coliContributes to multidrug resistance, with overexpression linked to reduced susceptibility to sulfamethoxazole-trimethoprim. nih.gov
MexAB-OprMPseudomonas aeruginosaA primary driver of intrinsic resistance to sulfamethoxazole. nih.gov

Evolution and Epidemiology of this compound Resistance in Microbial Populations

The evolution and epidemiological spread of resistance to sulfisoxazole and other sulfonamides are primarily driven by the acquisition and dissemination of mobile genetic elements that carry specific resistance genes. frontiersin.org Unlike resistance mechanisms that arise from spontaneous mutations in the chromosomal target enzyme (the folP gene), the most clinically significant form of sulfonamide resistance is mediated by horizontally transferred genes that encode for drug-insensitive variants of dihydropteroate synthase (DHPS). biorxiv.org

The key genetic determinants are the sul genes, with sul1, sul2, and sul3 being the most well-documented. frontiersin.org These genes encode DHPS enzymes that have a low affinity for sulfonamides but can still efficiently utilize the natural substrate, para-aminobenzoic acid (pABA), thus bypassing the inhibitory effect of the drug. frontiersin.org

The epidemiology of sulfisoxazole resistance is closely linked to the mobility of these sul genes, which are frequently located on plasmids and transposons. frontiersin.org This allows for their rapid spread between different bacterial species and genera.

sul1 : This gene is very often found as part of the 3'-conserved segment of class 1 integrons. asm.org Integrons are genetic platforms that can capture and express gene cassettes, often encoding resistance to multiple antibiotic classes. The strong association between sul1 and class 1 integrons means that selection pressure from sulfonamide use can co-select for resistance to other unrelated antibiotics. asm.org

sul2 : The sul2 gene is typically located on small, non-conjugative or large, transmissible multiresistance plasmids and is not associated with integrons. asm.org

sul3 : Initially discovered in E. coli from swine, sul3 is less prevalent than sul1 and sul2 but has been identified in clinical isolates. asm.orgbrieflands.com

Numerous surveillance studies have documented the prevalence of these genes in both clinical and environmental settings. For example, studies on E. coli and Salmonella enterica isolates from various sources frequently report high frequencies of sul1 and sul2. asm.orgbrieflands.com The widespread use of sulfonamides in veterinary medicine and agriculture has contributed significantly to the environmental reservoir of these resistance genes. asm.orgnih.gov

The following table summarizes findings on the prevalence of sul genes from various studies, illustrating their widespread distribution.

GeneBacterial SpeciesSource of IsolatesPrevalence
sul1Escherichia coliIranian Hospitals81% of isolates brieflands.com
sul2Escherichia coliIranian Hospitals67% of isolates brieflands.com
sul3Escherichia coliIranian Hospitals2.29% of isolates brieflands.com
sul1Salmonella entericaPortuguese (various sources)76% of sulfonamide-resistant isolates asm.org
sul2Salmonella entericaPortuguese (various sources)37% of sulfonamide-resistant isolates asm.org
sul3Salmonella entericaPortuguese (various sources)7% of sulfonamide-resistant isolates asm.org
sul1Various BacteriaManured Agricultural Soil (UK)23% of isolates (carried sul1 only) asm.orgnih.gov
sul2Various BacteriaManured Agricultural Soil (UK)18% of isolates (carried sul2 only) asm.orgnih.gov
sul3Various BacteriaManured Agricultural Soil (UK)9% of isolates (carried sul3 only) asm.orgnih.gov

This epidemiological landscape highlights that resistance to sulfisoxazole is a complex issue, maintained and spread by a network of mobile genetic elements that are prevalent in a wide range of microbial populations.

Biochemical Metabolism and Biotransformation Research of Sulfisoxazole Sodium

Identification and Characterization of Sulfisoxazole (B1682709) Sodium Metabolites

The biotransformation of sulfisoxazole results in several key metabolites. The primary pathway is N-acetylation, with other significant routes including glucuronidation and sulfonation. Research has identified that upon administration, a substantial portion of sulfisoxazole is excreted in the urine as the unchanged parent drug (approximately 52-56%), with the remainder consisting of various metabolites. nih.govdls.com

The major identified metabolites of sulfisoxazole include:

N4-acetylsulfisoxazole : The most abundant metabolite.

Sulfisoxazole-N-glucuronide : A product of conjugation with glucuronic acid. nih.gov

Sulfisoxazole-N-sulphonate : A product of sulfation. nih.gov

A secondary glucuronide , believed to be the N2-glucuronide of sulfisoxazole. nih.gov

These metabolic conversions result in compounds that are generally inactive from an antibacterial perspective and have altered physicochemical properties, such as increased water solubility, which aids in their renal clearance. nih.gov

Key Identified Metabolites of Sulfisoxazole
MetaboliteMetabolic PathwayApproximate Urinary Excretion (% of Metabolized Drug)Reference
N4-acetylsulfisoxazoleAcetylation~41% (Calculated from 18% of total urinary excretion) nih.gov
Sulfisoxazole-N-glucuronideGlucuronidation~7.7% (Calculated from 3.4% of total urinary excretion) nih.gov
Sulfisoxazole-N-sulphonateSulfonation~2.3% (Calculated from 1.0% of total urinary excretion) nih.gov

Note: Percentages of metabolized drug are estimated based on reported total urinary excretion data. nih.gov

The principal metabolic transformation of sulfisoxazole is acetylation at the N4-position of its aromatic amine group, forming N4-acetylsulfisoxazole. nih.govdls.com This reaction is a common pathway for sulfonamide drugs and is catalyzed by the cytosolic enzyme N-acetyltransferase (NAT), primarily NAT1, using acetylcoenzyme A as a cofactor. thermofisher.com The resulting N4-acetylated metabolite is devoid of antibacterial activity. nih.gov

The extent of acetylation can vary among individuals due to genetic polymorphisms in the N-acetyltransferase enzymes. Following oral administration, the N4-acetylated metabolite accounts for a significant fraction of the drug eliminated in the urine, representing approximately 18% of the total excreted amount, which corresponds to about 41% of the metabolized portion of the drug. nih.govdls.com

Beyond acetylation, sulfisoxazole undergoes other Phase II conjugation reactions, which further enhance its hydrophilicity.

Glucuronidation : This pathway involves the covalent linkage of glucuronic acid to the sulfisoxazole molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.comsolvobiotech.com This process typically occurs on nitrogen atoms within the sulfonamide linkage or the isoxazole (B147169) ring. Research has identified at least two distinct glucuronide conjugates of sulfisoxazole in human urine: sulfisoxazole-N-glucuronide and a second metabolite presumed to be an N2-glucuronide. nih.gov These glucuronide derivatives are highly water-soluble and are efficiently eliminated by the kidneys. youtube.com

In Vitro Metabolic Stability and Enzyme Kinetics of Sulfisoxazole Sodium

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile. In vitro assays using human liver preparations are standard in preclinical research to predict in vivo hepatic clearance. The primary systems used are human liver microsomes (HLM), which contain Phase I (e.g., Cytochrome P450) and some Phase II (e.g., UGTs) enzymes, and cryopreserved human hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes. thermofisher.com

In these assays, the disappearance of the parent drug over time is monitored to determine key kinetic parameters:

In Vitro Half-Life (t½) : The time required for 50% of the drug to be metabolized in the assay system.

Intrinsic Clearance (CLint) : A measure of the intrinsic metabolic activity of the liver enzymes towards the drug, independent of physiological factors like blood flow. It is typically reported in units of µL/min/mg microsomal protein or µL/min/10⁶ hepatocytes.

For sulfisoxazole, the primary metabolic pathways of N-acetylation, glucuronidation, and sulfonation are catalyzed by enzymes that follow Michaelis-Menten kinetics. The kinetic parameters Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) describe the efficiency and capacity of these enzymatic reactions. While the specific CLint, t½, Km, and Vmax values for this compound from standardized in vitro human liver microsomal or hepatocyte assays are not widely reported in publicly accessible literature, the characterization of these parameters is fundamental to understanding its metabolic profile and potential for drug-drug interactions.

Key Parameters in In Vitro Metabolic Stability Studies
ParameterDefinitionSignificance
In Vitro t½ (Half-Life)Time taken for the concentration of the parent drug to reduce by half in an in vitro system.Indicates how quickly the drug is metabolized; used to classify compounds as having low, medium, or high clearance.
CLint (Intrinsic Clearance)The inherent ability of liver enzymes to metabolize a drug, measured as the volume of biological matrix cleared of the drug per unit time.Used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance, a critical pharmacokinetic parameter.
Km (Michaelis-Menten Constant)The substrate concentration at which the enzyme reaction rate is half of Vmax.Reflects the affinity of the enzyme for the substrate; a lower Km indicates a higher affinity.
Vmax (Maximum Velocity)The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.Indicates the catalytic capacity of the enzyme system.

Theoretical Models of this compound Metabolic Pathways

A theoretical model of sulfisoxazole metabolism integrates the known biotransformation pathways into a comprehensive scheme. The model begins with the parent compound, sulfisoxazole, which is subject to several competing metabolic fates primarily within the hepatocytes.

Primary Acetylation Pathway : The aromatic amine (N4) group is the primary site of metabolism, undergoing acetylation by N-acetyltransferase 1 (NAT1) to form N4-acetylsulfisoxazole. This is the major metabolic route, converting a large fraction of the bioavailable drug into an inactive metabolite.

Conjugation Pathways : Concurrently, sulfisoxazole can be conjugated by Phase II enzymes.

Glucuronidation : UGT enzymes conjugate glucuronic acid to the sulfisoxazole molecule, likely at one of the nitrogen atoms, to form water-soluble N-glucuronides.

Sulfonation : SULT enzymes catalyze the transfer of a sulfonate group, forming an N-sulphonate conjugate, which is another minor pathway for detoxification and elimination.

Excretion : The parent drug, along with its acetylated, glucuronidated, and sulfonated metabolites, is transported from the liver into the systemic circulation. These more polar compounds are then efficiently filtered by the glomerulus and excreted into the urine. The relative proportions of parent drug and metabolites in the urine reflect the balance between these competing metabolic pathways.

This model highlights a multi-step, multi-enzyme process focused on increasing the polarity of sulfisoxazole to ensure its efficient removal from the body. The predominance of the N4-acetylation pathway is a hallmark of sulfonamide metabolism.

Advanced Analytical Methodologies for Sulfisoxazole Sodium Research

Chromatographic Techniques for Detection and Quantification

Chromatography stands as a cornerstone for the separation, identification, and quantification of sulfisoxazole (B1682709) and its related compounds. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of sulfonamides, including sulfisoxazole. Researchers have developed various HPLC methods coupled with ultraviolet (UV) detection for determining sulfisoxazole in different samples, such as animal feed and pharmaceutical dosage forms. The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve efficient separation and sensitive detection.

For instance, a multi-residue HPLC-UV method was developed for the determination of 16 sulfonamides, including sulfisoxazole, in feed. nih.gov This method highlights the capability of HPLC to simultaneously analyze multiple related compounds in a single run. The optimization of chromatographic conditions, such as the mobile phase gradient, is essential to resolve all target analytes from each other and from matrix interferences. nih.gov

Table 1: Examples of HPLC Methods for Sulfonamide Analysis
Analyte(s)MatrixColumnMobile PhaseDetectionLimit of Quantification (LOQ)
Acetyl SulfisoxazoleBlood SamplesNot SpecifiedMethanol:Acetonitrile:0.01M Potassium Dihydrogen Phosphate (25:50:25 v/v)PDA at 260 nm2 µg/ml (Lower limit of linearity range) semanticscholar.org
16 Sulfonamides (including Sulfisoxazole)FeedNot Specified0.1% acetic acid in phosphate buffered saline and 0.1% acetic acid in methanolUV Detector46.9–150.0 µg/kg nih.gov
5 Sulfonamides (including Sulfamethoxazole)FeedZorbax Eclipse XDB C18Gradient of acetic acid, methanol, and acetonitrileFluorescence Detector (FLD) after pre-column derivatization41.3–89.9 µg/kg nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of sulfisoxazole. This technique is particularly valuable for determining trace levels of the compound and its metabolites in complex biological matrices like plasma and tissues, as well as in environmental samples. researchgate.netnih.govresearchgate.net LC-MS/MS methods typically involve chromatographic separation followed by mass spectrometric detection using modes like multiple reaction monitoring (MRM), which enhances specificity.

A key advantage of LC-MS/MS is its ability to simultaneously quantify a parent drug and its metabolites. For example, a method was developed for the simultaneous determination of sulfisoxazole and its three N-acetylated metabolites in mouse plasma. researchgate.netnih.govresearchgate.net Such studies are crucial for understanding the pharmacokinetics of the drug. The optimization of MS/MS parameters, including fragmentation energy and collision voltage, is critical for achieving the best sensitivity. researchgate.net

Table 2: Examples of LC-MS/MS Methods for Sulfisoxazole Analysis
Analyte(s)MatrixInstrumentKey ParametersLimit of Detection (LOD) / Quantification (LOQ)
Sulfisoxazole and its N-acetylated metabolitesMouse PlasmaHPLC-MS/MSChromatographic separation is essential as acetyl groups can be degraded during ionization. researchgate.netnih.govNot specified
Multi-residual antibiotics (including Sulfonamides)SeafoodLCMS-8040 Triple Quadrupole MSMobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile. shimadzu.comnih.govLOD: 5.4-48.3 mg/kg; LOQ: 10.4-119.3 mg/kg (for all analytes) nih.gov
Sulfamethoxazole (B1682508)Water EnvironmentUPLC-ESI-MS/MSOptimized using Response Surface Analysis (RSA) for fragmentation energy (116.6) and collision voltage (10.9 eV). researchgate.netLODs: 0.3-0.8 µg/kg; LOQs: 1.0-3.0 µg/kg (in rabbit tissues) researchgate.net

Spectroscopic Techniques for Sulfisoxazole Sodium Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantification of sulfisoxazole. Techniques such as UV-Vis, IR, and NMR spectroscopy provide valuable information about the molecule's electronic structure, functional groups, and atomic connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

UV-Vis spectroscopy is a simple, cost-effective, and widely used method for the quantitative analysis of sulfisoxazole in bulk drug and pharmaceutical formulations. researchgate.netresearchgate.net The method is based on the principle that sulfisoxazole absorbs light in the ultraviolet region due to its electronic transitions. Sulfisoxazole exhibits a strong absorption peak at around 265 nm. mdpi.com

The Beer-Lambert law provides the basis for quantification, stating that the absorbance of a solution is directly proportional to the concentration of the analyte. Linearity is typically observed over a specific concentration range. researchgate.net For instance, one method demonstrated linearity for sulfamethoxazole (a closely related sulfonamide) in the concentration range of 2-12 μg/mL with a maximum absorbance at 264 nm. researchgate.net In some applications, derivatization reactions are employed to shift the absorption wavelength to the visible region, which can reduce interference from excipients. researchgate.netsdiarticle4.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the sulfisoxazole molecule. The IR spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. nih.gov Key characteristic vibrations for sulfonamides include those from the –SO2NH– group, the aromatic amine group (–NH2), and the isoxazole (B147169) ring. rsc.org IR spectroscopy has been used to study the protonation sites of sulfa drugs, including sulfisoxazole, in the gas phase, revealing that the favored protonation site is a nitrogen atom within the heterocyclic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete chemical structure of a molecule. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the sulfisoxazole molecule. rsc.org NMR has been instrumental in the definitive identification of various sulfonamides by analyzing the chemical shifts and coupling patterns of the protons and carbons in their spectra. nih.gov

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer an attractive alternative to traditional analytical methods due to their high sensitivity, rapid response, portability, and low cost. Research has focused on developing novel sensors for the determination of sulfisoxazole in various samples, including water and biological fluids. mdpi.com

These sensors typically consist of a modified electrode. The modification enhances the electrochemical response towards sulfisoxazole, leading to improved sensitivity and lower detection limits. nih.gov Various nanomaterials, such as multiwalled carbon nanotubes (MWCNTs) and metal oxide nanoparticles, have been used as modifiers. mdpi.comresearchgate.net For example, a glassy carbon electrode (GCE) modified with MWCNTs and rare earth oxides (CeO₂) demonstrated a 40-fold higher sensitivity compared to the bare GCE. mdpi.comresearchgate.net The analytical performance of these sensors is evaluated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). researchgate.net

Table 3: Performance of Electrochemical Sensors for Sulfonamide Detection
Sensor (Modified Electrode)AnalyteTechniqueLinear RangeLimit of Detection (LOD)
MWCNTs-CeO₂@GCESulfisoxazoleCyclic Voltammetry (CV)Not specified0.4 µM mdpi.comresearchgate.net
MWCNTs-Yb₂O₃@GCESulfisoxazoleCyclic Voltammetry (CV)Not specified0.7 µM mdpi.comresearchgate.net
1M3OIMZTFB/NiO-NPs/CPESulfamethoxazoleNot specified0.003-400.0 μM1.0 nM electrochemsci.org
GR-ZnO/GCESulfamethoxazole and TrimethoprimDifferential Pulse Voltammetry (DPV)Not specifiedNot specified
Pd-doped ZnO nanoparticles modified electrodeSulfisoxazoleNot specifiedNot specifiedNot specified semanticscholar.org

Nanomaterial-Modified Electrodes for Enhanced Sensitivity

The pursuit of lower detection limits and enhanced signal response in the electrochemical analysis of sulfisoxazole has driven the exploration of nanomaterial-based electrode modifications. These advanced materials offer unique properties such as high surface area-to-volume ratios, excellent electrical conductivity, and catalytic activity, which collectively contribute to improved sensor performance.

Recent research has demonstrated the successful application of various nanomaterials in the construction of sensitive electrochemical sensors for sulfonamides, including sulfisoxazole. One notable approach involves the modification of a glassy carbon electrode (GCE) with a nanocomposite of multi-walled carbon nanotubes (MWCNTs) and rare earth metal oxides like cerium dioxide (CeO₂) and ytterbium oxide (Yb₂O₃) nih.gov. The synergistic effect of MWCNTs, known for their large surface area and ability to facilitate electron transfer, and the catalytic properties of the metal oxide nanoparticles leads to a significant enhancement in the electrochemical signal of sulfisoxazole nih.gov.

The preparation of these modified electrodes typically involves dispersing the nanomaterials in a suitable solvent and then drop-casting the suspension onto the surface of a conventional electrode, such as a GCE nih.gov. The unique nanostructure of the modified surface provides a greater number of active sites for the electrochemical reaction of sulfisoxazole, resulting in a more pronounced and easily measurable signal nih.gov.

The enhanced performance of these nanomaterial-modified electrodes is evident in the substantial improvement in sensitivity and the lowering of the limit of detection (LOD) for sulfisoxazole. For instance, a GCE modified with MWCNTs and CeO₂ has been shown to exhibit up to a 40-fold increase in sensitivity compared to a bare GCE nih.gov. Such advancements are pivotal for the analysis of trace amounts of sulfisoxazole in various research matrices.

Table 1: Performance Characteristics of Nanomaterial-Modified Electrodes for Sulfisoxazole Detection

Electrode Modification Analyte Limit of Detection (LOD) Reference
MWCNTs-CeO₂@GCE Sulfisoxazole 0.4 μM nih.gov
MWCNTs-Yb₂O₃@GCE Sulfisoxazole 0.7 μM nih.gov

Voltammetric and Amperometric Methods in Research Matrices

Voltammetric and amperometric methods are powerful electrochemical techniques that provide quantitative and qualitative information about an analyte by measuring the current as a function of an applied potential libretexts.org. These methods are widely employed in the analysis of electroactive compounds like sulfisoxazole.

Cyclic Voltammetry (CV) is a fundamental voltammetric technique used to study the electrochemical behavior of a substance. In the context of sulfisoxazole analysis, CV performed with nanomaterial-modified electrodes reveals a significant enhancement of the oxidation peak current compared to bare electrodes nih.gov. This indicates the catalytic effect of the nanomaterials on the electrochemical oxidation of sulfisoxazole. The shift of the oxidation peak to a lower potential on the modified electrode surface also suggests a faster electron transfer process nih.gov.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive voltammetric techniques that are often used for quantitative analysis. These methods discriminate against the background charging current, resulting in a better signal-to-noise ratio and lower detection limits. For instance, a DPV method using commercial screen-printed carbon electrodes has been developed for the determination of the related sulfonamide, sulfamethoxazole, achieving a detection limit of 15 µg/L ub.edu. The principles of this method are readily applicable to the analysis of sulfisoxazole. SWV has also been shown to be a highly efficient technique for the simultaneous detection of multiple analytes nih.gov.

Amperometry involves the measurement of current at a fixed potential over time. This technique is particularly useful for the continuous monitoring of analyte concentrations. While less common for the direct analysis of sulfisoxazole in research samples compared to voltammetric methods, amperometric sensors can be designed for specific applications where real-time monitoring is required.

The choice of the specific voltammetric or amperometric method depends on the research objective, the required sensitivity, and the nature of the sample matrix. The optimization of experimental parameters such as pH, supporting electrolyte, and instrumental settings is crucial for achieving reliable and accurate results.

Bioanalytical Methodologies for this compound Research Samples

The quantitative determination of sulfisoxazole and its metabolites in biological matrices such as plasma, urine, and serum is fundamental for pharmacokinetic and toxicokinetic studies. Bioanalytical methods must be sensitive, selective, and robust to accurately measure drug concentrations in complex biological fluids.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of bioanalytical chemistry. A simple and rapid HPLC method with ultraviolet (UV) detection has been described for the simultaneous determination of sulfisoxazole and its N4-acetyl metabolite in plasma and urine nih.govresearchgate.net. This method typically involves a protein precipitation step to remove interfering macromolecules from the biological sample, followed by chromatographic separation on a reverse-phase column nih.govresearchgate.net. The peak-height ratios of the analytes to an internal standard are used for quantification, with the method demonstrating linearity over a wide concentration range nih.govresearchgate.net.

For enhanced sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard in bioanalysis. An HPLC-MS/MS method has been developed for the simultaneous determination of sulfisoxazole and its N-acetylated metabolites in mouse plasma researchgate.netnih.gov. This technique offers very low limits of detection and the ability to confirm the identity of the analytes based on their mass-to-charge ratio and fragmentation patterns. The sample preparation for HPLC-MS/MS often involves protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix researchgate.net.

In addition to chromatographic techniques, immunoassays offer a different approach to the bioanalysis of sulfisoxazole. A multi-sulfonamide biosensor immunoassay has been developed for the detection of various sulfonamides, including sulfisoxazole, in broiler serum researchgate.net. This method is based on the competitive binding of the target analyte and a labeled analyte to a specific antibody. Such immunoassays can be rapid and suitable for high-throughput screening, although they may exhibit cross-reactivity with structurally related compounds researchgate.net.

Table 2: Bioanalytical Methods for the Determination of Sulfisoxazole in Research Samples

Analytical Technique Biological Matrix Sample Preparation Key Findings Reference
HPLC-UV Plasma, Urine Protein Precipitation Linear concentration range of 0.05-200 mg/L for sulfisoxazole and its N4-acetyl metabolite. nih.govresearchgate.net
HPLC-MS/MS Mouse Plasma Not specified Simultaneous determination of sulfisoxazole and its N-acetylated metabolites. researchgate.netnih.gov
Biosensor Immunoassay Broiler Serum Dilution in buffer High cross-reactivity for sulfisoxazole (149%). researchgate.net

Computational and Theoretical Studies on Sulfisoxazole Sodium

Molecular Docking and Ligand-Protein Interaction Simulations of Sulfisoxazole (B1682709) Sodium

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmacology, it is frequently used to predict the interaction between a small molecule ligand and its protein target.

Sulfonamides, including sulfisoxazole, primarily exert their antibacterial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. Molecular docking studies have been employed to predict the binding affinity of sulfisoxazole and its derivatives to the DHPS active site. While specific docking scores for sulfisoxazole sodium are not always explicitly reported in comparative studies, the binding affinity of the closely related sulfamethoxazole (B1682508) has been documented as -6.1 kcal/mol. researchsquare.com The binding affinities of novel benzimidazole (B57391) analogues have been shown to surpass this, with values ranging from -7.1 to -7.9 kcal/mol, indicating a stronger interaction with the DHPS enzyme. researchsquare.com

Beyond DHPS, the inhibitory effects of sulfisoxazole on other enzymes, such as human serum paraoxonase 1 (PON1), have been investigated. The inhibition constant (Ki) for sulfisoxazole against hPON1 was determined to be 3.396 ± 0.537 mM.

CompoundTargetBinding Affinity (kcal/mol)Inhibition Constant (Ki)
SulfamethoxazoleDHPS-6.1-
Benzimidazole AnaloguesDHPS-7.1 to -7.9-
SulfisoxazolehPON1-3.396 ± 0.537 mM

The stability of the ligand-protein complex is governed by a variety of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Docking simulations provide a detailed map of these interactions between sulfisoxazole and the amino acid residues within the DHPS active site.

The p-aminobenzoic acid (PABA) binding pocket of DHPS is the primary site of interaction for sulfonamides. Key residues that form hydrophobic interactions with the p-aminophenyl group of sulfonamides include Phe, Leu, and Tyr. researchgate.net The sulfonamide group itself mimics the carboxylate of PABA and forms crucial hydrogen bonds. For instance, in studies with related sulfonamides, hydrogen bonds are observed with residues such as Arg63 and Ser219. researchgate.net Specifically, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amide nitrogen can act as a hydrogen bond donor. researchgate.net The isoxazole (B147169) ring of sulfisoxazole extends into a region of the active site adjacent to Pro69. researchgate.net

Interaction TypeKey Residues in DHPS Active SiteInteracting Moiety of Sulfisoxazole
Hydrogen BondingArg63, Ser219, Lys220, Asp184Sulfonyl group, Amide NH, Amino group
Hydrophobic InteractionsPhe, Leu, Tyr, Pro69p-aminophenyl group, Isoxazole ring
Electrostatic InteractionsArg254, His256Sulfonyl group

Quantum Chemical Calculations of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of molecules. These methods provide valuable descriptors that correlate with a compound's biological activity.

The electronic properties of sulfisoxazole, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. For sulfonamides, the HOMO is typically localized on the p-aminophenyl moiety, making it the center for electrophilic attack, while the LUMO is distributed over the sulfonamide group and the heterocyclic ring.

Global reactivity descriptors, including chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be derived from HOMO and LUMO energies. A lower chemical hardness and a higher electrophilicity index are generally associated with greater reactivity. For a sulfathiazole (B1682510) molecule, a related sulfonamide, the HOMO-LUMO gap has been calculated to be approximately 4.8 eV. researchgate.net For a sulfisoxazole derivative, 5-Dimethylamino-2-hydroxy-3-methoxy benzaldehyde (B42025) sulfisoxazole (5DHMS), DFT calculations have been performed to determine its electronic properties. dergipark.org.tr

DescriptorDefinitionSignificance
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbitalIndicates electron-donating ability
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Global Electrophilicity Index (ω)μ2 / 2ηPropensity to accept electrons

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can then be validated against experimental data, providing a robust confirmation of the molecular structure and electronic environment.

For sulfisoxazole, DFT calculations have been used to predict its IR spectrum. d-nb.inforesearchgate.net The calculated vibrational frequencies for the N-H stretching of the aniline (B41778) group, the asymmetric and symmetric stretching of the SO2 group, and the vibrations of the isoxazole ring show good agreement with experimental IR spectra, often with the application of a scaling factor to account for computational approximations and anharmonicity. d-nb.inforesearchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show a strong correlation with experimental NMR data for sulfonamides. researchgate.netresearchgate.net

Spectroscopic TechniquePredicted PropertyKey Findings and Validation
Infrared (IR) SpectroscopyVibrational FrequenciesGood agreement between calculated and experimental frequencies for key functional groups (NH2, SO2, isoxazole ring). d-nb.inforesearchgate.net
Nuclear Magnetic Resonance (NMR)1H and 13C Chemical ShiftsStrong linear correlation between calculated and experimental chemical shifts for aromatic and aliphatic protons and carbons. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For sulfonamides, QSAR models have been developed to predict their antibacterial activity. researchgate.netjapsonline.comijpsr.com These models typically use a combination of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as those derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity.

Steric descriptors: Which relate to the size and shape of the molecule.

A typical QSAR model for the antibacterial activity of sulfonamide derivatives might take the form of a multiple linear regression (MLR) equation. The statistical quality of the QSAR model is assessed using parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the predictive ability of the model. For a series of sulfonylhydrazinothiazoles, a QSAR study revealed that the antimicrobial activity is significantly influenced by the substituents on the thiazole (B1198619) ring. researchgate.net

Descriptor ClassExample DescriptorsRelevance to Antibacterial Activity
TopologicalTopological Polar Surface Area (TPSA), Galvez topological charge indicesRelated to membrane permeability and drug transport. ijpsr.com
ElectronicDipole Moment, HOMO/LUMO energiesInfluence intermolecular interactions and reactivity. researchgate.net
HydrophobiclogP, Implicit LOGPAffects membrane passage and distribution. ijpsr.com
StericPrincipal Moment of InertiaImpacts binding to the target enzyme. researchgate.net

Molecular Dynamics Simulations of this compound in Biological Systems

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available research, the application of these techniques to the broader class of sulfonamides provides a framework for understanding how sulfisoxazole might behave in biological systems. MD simulations are powerful computational methods that model the physical movements of atoms and molecules over time, offering insights into the stability of drug-receptor complexes and the dynamics of binding interactions.

A notable computational study investigated the interactions of several sulfonamide derivatives, including sulfisoxazole, with various glycolytic enzymes. researchgate.net This in silico screening revealed that sulfisoxazole exhibited a greater binding affinity for certain glycolytic enzymes compared to other sulfonamides. researchgate.net The research generated a comprehensive repository of binding energies and two-dimensional interaction diagrams for these compounds. researchgate.net Furthermore, in silico point mutation analysis suggested that the interaction of sulfisoxazole with some of these enzymes occurs in a manner that is independent of specific amino acid residues. researchgate.net

Studies on other sulfonamides illustrate the potential of MD simulations. For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving sulfathiazole derivatives and the Methicillin-Resistant Staphylococcus aureus (MRSA) protein. ajgreenchem.comajgreenchem.com These simulations, often run for durations up to 100 nanoseconds, help confirm the stability of docked complexes and analyze properties like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the flexibility and rigidity of the complex. ajgreenchem.comajgreenchem.com Similarly, computational studies on sulfamethoxazole have utilized molecular docking to understand its interaction with DNA and dihydropteroate synthase (DHPS) from bacteria like Escherichia coli. nih.gov

Although molecular docking is a key component of these studies, MD simulations provide a more dynamic picture of the binding event. For newly designed sulfonamide derivatives targeting enzymes like BRD4, a potential target in acute myeloid leukemia, MD simulations have been employed to confirm the stability of the ligand-receptor complexes predicted by docking studies. nih.gov These simulations provide evidence that the molecules remain stable within the binding pocket over time. nih.gov

These examples highlight how MD simulations can elucidate the atomic-level interactions and stability of sulfonamide drugs in complex with their biological targets. Such computational approaches are invaluable for predicting binding affinities and guiding the development of more effective derivatives.

In Silico Screening for Novel this compound-Like Compounds

In silico screening, also known as virtual screening, is a computational technique used extensively in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach has been widely applied to discover novel compounds with structures and potential activities similar to sulfisoxazole and other sulfonamides.

One of the primary strategies involves structure-based drug design, where the three-dimensional structure of the target protein is used to screen for compounds that fit into the active site. nih.gov For example, researchers have conducted virtual screenings of sulfonamide derivatives against dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway and the known target of sulfisoxazole. researchgate.net In one such study, a library of 6,990 compounds was screened, identifying a novel sulfonamide derivative, 1C, with a high binding affinity of -8.1 kcal/mol. researchgate.net This compound was found to form strong hydrogen bonds with key residues in the binding pocket of DHPS. researchgate.net

Another approach is the repurposing of existing FDA-approved drugs. A virtual screening of sulfonamide-based drugs from the DrugBank database was performed to identify potential inhibitors of α-carbonic anhydrase in Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comresearchgate.net This study identified four sulfonylurea drugs—glimepiride, acetohexamide, gliclazide, and tolbutamide—as promising candidates. mdpi.comnih.gov

Pharmacophore-based screening is another powerful in silico method. This technique involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A five-point pharmacophore hypothesis was developed for a series of aryl sulfonamide derivatives targeting the 5HT7 receptor, which is implicated in depression. researchgate.net This model was then used to screen databases to find new potential inhibitors. researchgate.net

The findings from these screening studies are often presented with key metrics that predict the potential of the identified compounds.

Screening TargetScreening MethodTop Candidate(s)Predicted Binding Affinity/ScoreKey Findings
Glycolytic EnzymesIn Silico Screening / DockingSulfisoxazole, SulfamethazineNot specifiedSulfisoxazole showed greater binding scores to certain glycolytic enzymes compared to other sulfonamides. researchgate.net
Dihydropteroate Synthase (DHPS)Virtual Ligand ScreeningCompound 1C-8.1 kcal/molIdentified a novel derivative with strong hydrogen bonding to active site residues Arg63 and Ser219. researchgate.net
α-Carbonic Anhydrase (α-TcCA)Virtual Screening / DockingAcetohexamide (Ace)Kᵢ = 5.6 μMRepurposed FDA-approved drugs as potential trypanocidal agents. mdpi.comnih.gov
SARS-CoV-2 Main Protease (Mpro)Virtual Screening / DockingCompound M10Not specifiedScreened a combinatorial library of sulfonamides to identify potential anti-COVID-19 agents. nih.gov
BRD4 Receptor3D-QSAR, Molecular DockingNewly designed sulfonamidesNot specifiedDesigned novel inhibitors for acute myeloid leukemia with favorable binding energies and good oral bioavailability. nih.gov

These computational efforts are crucial for accelerating the drug discovery process. By identifying promising lead compounds from vast virtual libraries, in silico screening significantly reduces the time and cost associated with experimental screening, paving the way for the development of new and improved sulfonamide-based therapeutics.

Environmental Research and Ecological Impact of Sulfisoxazole Sodium

Occurrence and Distribution of Sulfisoxazole (B1682709) Sodium in Environmental Compartments

The presence of sulfisoxazole in the environment is a consequence of its incomplete metabolism in treated organisms and subsequent release through wastewater and agricultural runoff.

Detection in Soil and Sediment Matrices

The contamination of soil and sediment with sulfisoxazole can occur through the application of manure from treated livestock as fertilizer and the discharge of contaminated wastewater.

In the same study of the Yitong River, sulfisoxazole was among the seven sulfonamides detected in the sediments, with concentrations generally at the ng/g level. The total concentration range for the seven sulfonamides in sediment was from not detected to 85.7 ng/g. mdpi.com

The mobility of sulfisoxazole in soil is influenced by its physicochemical properties and the characteristics of the soil. Due to its relatively low sorption affinity, especially in mineral soils with low organic content, sulfisoxazole is considered to be highly mobile. mdpi.com This mobility increases the potential for it to leach into groundwater or be transported to surface waters via runoff. Environmental concentrations of the related sulfamethoxazole (B1682508) in fertilized topsoil have been reported to be up to 100 ng/g. mdpi.com

Environmental Fate and Degradation Pathways of Sulfisoxazole Sodium

Once in the environment, sulfisoxazole is subject to various transformation and degradation processes that determine its persistence and ultimate fate.

Photodegradation Mechanisms and Kinetics

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for sulfisoxazole in aquatic environments. The rate of direct photolysis of sulfisoxazole is influenced by the pH of the water.

Research has shown that the protonated form of sulfisoxazole is the most photoreactive. The quantum yield for the direct photodegradation of the protonated state of sulfisoxazole has been calculated to be 0.7 ± 0.3. umn.edu In comparison to other sulfonamides, sulfisoxazole degrades at a moderate rate through direct photolysis. umn.edu A common product of the direct photolysis of sulfisoxazole and other sulfa drugs is sulfanilic acid. umn.edu

The kinetics of photodegradation are also influenced by the initial concentration of the compound and the intensity of the light source. Generally, the photolysis rate decreases as the initial concentration of the sulfonamide increases.

Biodegradation Processes by Environmental Microorganisms

The biodegradation of sulfisoxazole by naturally occurring microorganisms is a key process in its removal from the environment. However, sulfonamides, in general, are not readily biodegraded and can persist in soils.

While specific studies on the biodegradation of sulfisoxazole are limited, research on the closely related sulfamethoxazole provides insights into potential pathways. Several bacterial strains have been identified that can degrade sulfamethoxazole, often utilizing it as a carbon or nitrogen source. For instance, Sphingobacterium mizutaii, isolated from activated sludge, has been shown to efficiently degrade sulfamethoxazole. nih.govresearchgate.netnih.gov The degradation of sulfamethoxazole by this bacterium involves the cleavage of the S-N bond, leading to the formation of metabolites such as sulfanilamide (B372717) and 3-amino-5-methylisoxazole, which can be further broken down into aniline (B41778) and 4-aminothiophenol. nih.govresearchgate.netnih.gov

It is plausible that similar microbial degradation pathways exist for sulfisoxazole, involving the breakdown of the parent molecule into smaller, more readily biodegradable compounds.

Adsorption and Sorption Behavior in Environmental Matrices

The extent to which sulfisoxazole binds to soil and sediment particles, a process known as sorption, significantly affects its mobility and bioavailability in the environment.

Studies have shown that the sorption of sulfisoxazole to soil is generally low, indicating that it is highly mobile. researchgate.net The established sorption coefficients (Kd) for sulfisoxazole have been found to be quite low, ranging from 0.27 to 0.95 L/kg. researchgate.net This low sorption potential suggests a higher risk of sulfisoxazole leaching into groundwater and running off into surface waters. researchgate.net

The sorption of sulfisoxazole is influenced by several factors, including the organic matter content of the soil, pH, and ionic strength. researchgate.net The sorption data for sulfisoxazole has been shown to fit well with the Freundlich isotherm model. researchgate.net An increase in the organic carbon content of soil generally leads to increased sorption of sulfonamides.

Table 2: Sorption Coefficients (Kd) for Sulfisoxazole in Soil

Soil Type Organic Carbon Content (%) pH Kd (L/kg) Reference
Soil A 1.23 6.8 0.95 Githinji et al., 2020 researchgate.net
Soil B 0.87 5.6 0.54 Githinji et al., 2020 researchgate.net
Soil C 0.54 7.2 0.27 Githinji et al., 2020 researchgate.net

Ecological Implications of this compound Presence

The introduction of synthetic antimicrobials into the environment, such as this compound, has prompted significant research into their potential ecological consequences. As a member of the sulfonamide class of antibiotics, sulfisoxazole is designed to inhibit bacterial growth by interfering with folic acid synthesis drugbank.com. Its presence in various environmental compartments, from aquatic ecosystems to agricultural products, raises concerns about its impact on natural microbial communities and the proliferation of antibiotic resistance.

Impact on Microbial Ecosystems and Bacterial Communities

The presence of sulfisoxazole in the environment can influence microbial ecosystems in several ways. In aquatic environments, its impact can be assessed through risk evaluations. For instance, a study of urban rivers in Changchun City, China, determined that sulfisoxazole (SIZ) presented a low acute risk to the sensitive species present in the river water mdpi.com. This research also revealed a significant positive correlation between the concentration of sulfisoxazole and key water quality indicators, including total nitrogen (TN), total phosphorus (TP), ammonia nitrogen (NH3-N), and chlorophyll a (Chl-a) mdpi.com. This correlation suggests that environments with higher nutrient loads, often associated with anthropogenic pollution, may also have higher concentrations of sulfisoxazole mdpi.com.

Beyond aquatic toxicity, research has shown that the presence of sulfisoxazole can paradoxically support the growth of certain bacteria. A study found that various antibiotics, including sulfisoxazole, could support the growth of diverse bacterial isolates that are closely related to human pathogens mase.gov.it. A concerning finding from this study was that these bacteria, capable of consuming antibiotics, were also resistant to multiple antibiotics at clinically significant concentrations mase.gov.it. This indicates that the introduction of sulfisoxazole into the environment may contribute to the maintenance of a reservoir of multi-drug resistant bacteria mase.gov.it.

Research on Antimicrobial Resistance Gene Dissemination in the Environment

A primary ecological concern regarding the environmental presence of sulfisoxazole is its potential to drive the selection and spread of antimicrobial resistance genes (ARGs). Resistance to sulfonamides is frequently mediated by the acquisition of specific genes, namely sul1, sul2, and sul3, which encode for alternative dihydropteroate (B1496061) synthase enzymes that are not inhibited by the antibiotic rupahealth.comspringernature.com.

The link between sulfisoxazole presence and the prevalence of these resistance genes is well-documented. In the study of the Yitong River, the detection rate for three sulfonamide resistance genes was 100% in an environment where sulfisoxazole was present, with sul1 being the most predominant resistance gene mdpi.com. The abundance of these resistance genes was found to be positively correlated with the concentration of sulfonamide antibiotics in the river mdpi.com.

Specific research into sulfisoxazole resistance in bacteria from food sources provides direct evidence of this link. A study of Escherichia coli isolates from pork and shrimp (Penaeus vannamei) samples in Zhejiang, China, found significant rates of sulfisoxazole resistance. frontiersin.org The findings showed that 35.7% of E. coli isolates from the shrimp samples and 58.3% from the pork samples were resistant to sulfisoxazole frontiersin.org. The presence of sul genes was overwhelmingly responsible for this resistance, with 90.0% of the resistant isolates from shrimp and 88.6% from pork carrying these genes frontiersin.org. The most prevalent genes were sul1 and sul2, and the combination of both was more common than other combinations frontiersin.org.

The data below summarizes the prevalence of sul genes in sulfisoxazole-resistant E. coli from this study.

Prevalence of Sulfonamide Resistance Genes (sul) in Sulfisoxazole-Resistant E. coli Isolates from Food Samples

SourceSulfisoxazole-Resistant IsolatesIsolates Harboring sul Genes (%)Prevalence of sul1 + sul2 Combination
Penaeus vannamei (Shrimp)35.7% (50/180)90.0% (45/50)Significantly higher than other combinations
Pork58.3% (105/180)88.6% (93/105)Significantly higher than other combinations
Data derived from a study on E. coli isolates in Zhejiang, China. frontiersin.org

These findings underscore that the presence of sulfisoxazole in different environmental settings is strongly associated with a high prevalence of corresponding resistance genes in bacterial populations. The dissemination of these genes, often located on mobile genetic elements like plasmids, represents a significant pathway for the spread of antibiotic resistance from the environment to clinically relevant bacteria rupahealth.comspringernature.com.

Emerging Research Avenues and Future Directions for Sulfisoxazole Sodium Studies

Exploration of Novel Research Applications for Sulfisoxazole (B1682709) Sodium Beyond Traditional Antibacterials

While historically recognized for its bacteriostatic properties, Sulfisoxazole is now being investigated for a range of other therapeutic applications, primarily in the fields of oncology and neurodegenerative disease.

One of the most promising areas of research is its potential as an anticancer agent. Studies have explored its ability to inhibit the secretion of small extracellular vesicles (sEVs), often referred to as exosomes, from cancer cells. nih.gov These sEVs are known to play a significant role in cancer progression and metastasis by facilitating communication between cancer cells and remodeling the tumor microenvironment. nih.gov Some research suggests that Sulfisoxazole may interfere with the endothelin receptor A (ETA), a key component in the biogenesis and secretion of sEVs, thereby reducing the metastatic potential of breast cancer cells. nih.gov However, it is important to note that these findings have been contested, with some studies failing to replicate the inhibitory effect of Sulfisoxazole on sEV secretion. semanticscholar.org

Another novel application in oncology is the potential use of Sulfisoxazole in managing cancer-associated cachexia, a debilitating wasting syndrome characterized by the loss of muscle and fat. wisdomlib.org Pre-clinical studies in mouse models have indicated that Sulfisoxazole administration may partially rescue tumor-induced weight loss by preserving adipose tissue mass. wisdomlib.org The proposed mechanism involves the inhibition of lipolysis, suggesting a potential role for Sulfisoxazole in combination therapies aimed at improving the quality of life for cancer patients. wisdomlib.org

Beyond cancer, Sulfisoxazole and other sulfonamides are being investigated as inhibitors of carbonic anhydrase (CA). scirp.orgnih.gov Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy. scirp.org The inhibition of these enzymes is a recognized strategy in anticancer drug design. scirp.org

Furthermore, there is emerging interest in the potential of Sulfisoxazole as a therapeutic agent for spinal muscular atrophy (SMA), a debilitating genetic disorder. While the exact mechanism is still under investigation, research into repurposed drugs for SMA is an active area of study. sdbindex.com

Table 1: Novel Research Applications of Sulfisoxazole Sodium

Research Area Investigated Mechanism Potential Application
Oncology (Metastasis) Inhibition of small extracellular vesicle (sEV) secretion via endothelin receptor A (ETA) interference. nih.gov Reduction of breast cancer growth and metastasis. nih.gov
Oncology (Cachexia) Inhibition of lipolysis, preserving fat mass. wisdomlib.org Partial rescue of cancer-induced weight loss. wisdomlib.org
Oncology (Tumor Microenvironment) Inhibition of carbonic anhydrase isoforms IX and XII. scirp.org Antitumor agent for hypoxic cancers. scirp.org
Neurodegenerative Disease Under investigation. Potential treatment for Spinal Muscular Atrophy (SMA). sdbindex.com

Mechanistic Studies of this compound in Synergistic Combinations

The efficacy of Sulfisoxazole can be significantly enhanced when used in combination with other therapeutic agents. Mechanistic studies have primarily focused on its synergistic effects with other antimicrobials, particularly in overcoming drug resistance.

The most well-documented synergistic combination is with trimethoprim. This combination therapy targets the bacterial folic acid synthesis pathway at two sequential steps, leading to a potent bactericidal effect. wisdomlib.orgscirp.orgresearchgate.netijpsjournal.com Sulfisoxazole, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid. scirp.orgsdbindex.com Trimethoprim, in turn, inhibits dihydrofolate reductase, the subsequent enzyme in the pathway, which is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, an essential cofactor in the synthesis of nucleic acids and proteins. wisdomlib.orgscirp.org This dual blockade is more effective than either agent alone and slows the development of bacterial resistance. scirp.org

Recent research has also explored the synergistic potential of sulfamethoxazole (B1682508), a closely related sulfonamide, with other classes of drugs. For instance, studies have shown synergistic interactions with azole antifungal drugs against the multidrug-resistant fungus Candida auris. semanticscholar.org The proposed mechanism suggests that sulfamethoxazole can restore the fungistatic activity of azoles like voriconazole and itraconazole, particularly in strains where resistance is mediated by the overexpression of or decreased affinity for the target enzyme, ERG11p. semanticscholar.org

In the context of bacterial infections, the combination of sulfamethoxazole-trimethoprim with rifampicin has demonstrated additive effects against methicillin-resistant Staphylococcus aureus (MRSA) in in-vitro studies. nih.gov This combination has been shown to be effective even against strains resistant to sulfamethoxazole-trimethoprim alone. nih.gov

Interestingly, not all combinations result in synergy. A study investigating the activity of sulfa drugs against stationary phase Borrelia burgdorferi, the causative agent of Lyme disease, found that trimethoprim did not exhibit a synergistic effect when combined with sulfamethoxazole. nih.gov This was attributed to the absence of the dihydropteroate synthase and dihydrofolate reductase enzymes in this bacterium, suggesting that the antimicrobial action of sulfonamides in this context may involve a different, yet unknown, pathway. nih.gov

Table 2: Mechanistic Insights into Synergistic Combinations of Sulfisoxazole and Related Sulfonamides

Combination Agent Target Organism Mechanism of Synergy
Trimethoprim Bacteria Sequential inhibition of dihydropteroate synthetase and dihydrofolate reductase in the folic acid synthesis pathway. wisdomlib.orgscirp.orgresearchgate.netijpsjournal.com
Azole Antifungals (e.g., Voriconazole) Candida auris Restoration of azole activity against resistant strains, particularly those with mutations in the ERG11p enzyme. semanticscholar.org
Rifampicin Methicillin-resistant Staphylococcus aureus (MRSA) Additive effect, effective against strains resistant to sulfamethoxazole-trimethoprim. nih.gov

Development of Advanced Analytical Techniques for Environmental Monitoring of this compound

The widespread use of Sulfisoxazole and other sulfonamides has led to their presence in various environmental compartments, necessitating the development of sensitive and reliable analytical methods for their detection and monitoring.

A range of advanced analytical techniques have been developed for the environmental monitoring of sulfonamides, including Sulfisoxazole. These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts in complex matrices such as water and soil.

Biosensors have emerged as a promising tool for the rapid and cost-effective detection of sulfonamides. Immunoassays and optical biosensors based on elastic hydrogel microparticles have been developed. nih.govwisdomlib.orgscirp.org One such biosensor utilizes the natural target enzyme of sulfonamides, dihydropteroate synthase (DHPS), as the biological recognition element. nih.govscirp.org These systems can achieve low limits of detection (LOD), in the range of nanograms per liter (ng/L), without the need for sample pre-concentration. semanticscholar.orgwisdomlib.org

Chromatographic techniques , particularly high-performance liquid chromatography (HPLC) coupled with various detectors, are widely used for the quantitative analysis of sulfonamides in environmental samples. rsc.org To enhance the sensitivity of these methods, pre-concentration steps such as solid-phase extraction (SPE) and ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) are often employed. rsc.orgyoutube.com These methods allow for the simultaneous determination of multiple sulfonamide residues. rsc.org

Spectroscopic methods also play a significant role in the detection of sulfonamides. Techniques such as UV-visible spectrophotometry and spectrofluorimetry have been utilized. nih.gov More recently, Surface-Enhanced Raman Spectroscopy (SERS) has gained attention for its ability to provide highly sensitive and specific detection of analytes at very low concentrations. sdbindex.com SERS utilizes the interaction of the target molecule with metallic nanostructures to amplify the Raman signal. sdbindex.com

Digital colorimetry offers a portable and user-friendly approach for in-field screening of sulfonamides. nih.govsemanticscholar.org This method involves the retention of the analyte on a solid support, followed by a colorimetric reaction that can be quantified using a smartphone camera and a computer-vision algorithm. nih.govsemanticscholar.org

Table 3: Advanced Analytical Techniques for Environmental Monitoring of Sulfisoxazole and other Sulfonamides

Analytical Technique Principle Limit of Detection (LOD) Application
Biosensors (Immunoassay) Antibody-based detection. < 10 ng/L semanticscholar.orgwisdomlib.org Drinking, ground, and surface water. wisdomlib.org
Biosensors (Optical) Interaction with dihydropteroate synthase (DHPS) on hydrogel microparticles. nih.govscirp.org > 10 µM scirp.org Aqueous samples. scirp.org
HPLC with Pre-concentration (UA-DLLME) Chromatographic separation with pre-concentration. rsc.orgyoutube.com 0.7–7.8 µg/L rsc.org Environmental water and seafood. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) Signal amplification through interaction with metallic nanostructures. sdbindex.com Trace quantities. sdbindex.com Aqueous environments. sdbindex.com
Digital Colorimetry Colorimetric reaction on a solid support quantified by a smartphone. nih.govsemanticscholar.org 0.08 µg semanticscholar.org In-field water screening. semanticscholar.org

Theoretical Design of Next-Generation this compound Analogs with Modified Properties

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new Sulfisoxazole analogs with improved therapeutic properties. These theoretical approaches allow for the rational design of molecules with enhanced activity, selectivity, and pharmacokinetic profiles.

The theoretical design of next-generation Sulfisoxazole analogs primarily involves computational techniques to predict and optimize the interaction of these molecules with their biological targets. A key focus of this research is to overcome antimicrobial resistance and to develop compounds with novel therapeutic applications, such as anticancer agents.

Molecular docking is a widely used in silico method to predict the binding affinity and orientation of a ligand (the drug analog) within the active site of a target protein. nih.govscirp.orgijpsjournal.comnih.gov For antibacterial applications, the primary target is often the dihydropteroate synthase (DHPS) enzyme. wisdomlib.orgscirp.orgnih.gov By modeling the interactions between novel sulfonamide derivatives and the DHPS active site, researchers can identify key structural features that contribute to potent inhibition. wisdomlib.orgscirp.org Similarly, for anticancer applications, molecular docking is used to study the binding of sulfamethoxazole derivatives to carbonic anhydrase isoforms IX and XII. semanticscholar.org

The design process often involves the creation of a virtual library of compounds that are then screened in silico for their predicted activity and drug-likeness properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). scirp.org Promising candidates identified through these computational methods are then synthesized and evaluated in in vitro and in vivo studies to validate the theoretical predictions. wisdomlib.orgscirp.orgnih.govnih.gov

Recent research has focused on designing Sulfisoxazole analogs with modifications such as the incorporation of 2,3-dihydrothiazole and 4-thiazolidinone moieties, which have shown potent activity against various bacterial strains. nih.gov Other studies have explored the synthesis of acrylamide-sulfisoxazole conjugates as DHPS inhibitors. nih.gov These approaches aim to develop novel compounds that can circumvent existing resistance mechanisms and expand the therapeutic potential of the sulfonamide class of drugs.

Table 4: Theoretical Design Approaches for Next-Generation Sulfisoxazole Analogs

Design Approach Computational Tools Target Desired Property Modification
Molecular Docking AutoDock Vina, MOE nih.govscirp.org Dihydropteroate Synthase (DHPS) wisdomlib.orgscirp.orgnih.gov Enhanced antibacterial activity, overcoming resistance.
Molecular Docking AutoDock Vina semanticscholar.org Carbonic Anhydrase IX and XII semanticscholar.org Selective anticancer activity.
Structure-Activity Relationship (SAR) Studies - Various Optimization of biological activity based on structural modifications. drugtargetreview.comyu.edu
In Silico ADMET Prediction Various - Improved drug-likeness and pharmacokinetic properties. scirp.org

Methodological Innovations in this compound Research

Recent advancements in research methodologies are enabling a more efficient and in-depth investigation of Sulfisoxazole and its derivatives. These innovations span from high-throughput screening for novel activities to advanced analytical and synthetic techniques.

Methodological innovations in Sulfisoxazole research are accelerating the discovery of new therapeutic applications and the development of more effective analogs. These advancements encompass high-throughput screening, novel synthetic approaches, and sophisticated analytical techniques.

High-Throughput Screening (HTS) has become an invaluable tool for rapidly assessing the biological activity of large numbers of compounds. drugtargetreview.comyu.edu HTS assays can be used to screen libraries of small molecules, including Sulfisoxazole derivatives, for novel antibacterial or anticancer properties. drugtargetreview.com For example, semi-automated HTS methods have been employed to identify new classes of antibiotics by screening for inhibitors of bacterial protein synthesis. drugtargetreview.com Furthermore, microfluidic-based HTS systems, sometimes accelerated by artificial intelligence, allow for the efficient screening of antibiotic combinations to identify synergistic interactions. rsc.org

Innovations in Chemical Synthesis are facilitating the creation of novel Sulfisoxazole analogs. Microwave-assisted synthesis, for instance, offers a more environmentally friendly and efficient alternative to conventional synthetic methods, often resulting in higher yields and shorter reaction times. scirp.org The synthesis of novel sulfonamides by incorporating cage-like silsesquioxane structures is another innovative approach aimed at enhancing the antimicrobial efficacy of these compounds by increasing their lipophilicity and interaction with microbial membranes. acs.org

Advanced Analytical Methods are providing deeper insights into the pharmacokinetics and metabolism of Sulfisoxazole. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative determination of Sulfisoxazole and its metabolites in biological fluids. semanticscholar.org This allows for detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the drug.

Computational and In Silico Methods continue to evolve, providing more accurate predictions of the biological activity and properties of new drug candidates. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, is used to correlate the chemical structure of compounds with their biological activity, guiding the rational design of more potent derivatives. nih.gov

Table 5: Methodological Innovations in Sulfisoxazole Research

Methodological Innovation Description Application in Sulfisoxazole Research
High-Throughput Screening (HTS) Rapid, automated testing of large numbers of compounds for biological activity. drugtargetreview.comyu.edu Discovery of new antibacterial and anticancer properties of Sulfisoxazole derivatives. drugtargetreview.com
Microfluidic Combinatorial Screening High-throughput screening of drug combinations in microfluidic droplets. rsc.org Identification of synergistic antibiotic combinations involving Sulfisoxazole. rsc.org
Microwave-Assisted Synthesis Use of microwave energy to accelerate chemical reactions. scirp.org Efficient and environmentally friendly synthesis of novel Sulfisoxazole analogs. scirp.org
HPLC-MS/MS A highly sensitive and selective analytical technique for quantifying compounds in complex mixtures. semanticscholar.org Pharmacokinetic studies of Sulfisoxazole and its metabolites. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Computational modeling to correlate chemical structure with biological activity. nih.gov Guiding the design of new Sulfisoxazole analogs with enhanced antioxidant or other properties. nih.gov

Q & A

Q. What are the critical physicochemical properties of sulfisoxazole sodium that influence its pharmacokinetic behavior in preclinical studies?

Methodological considerations include evaluating solubility (pH-dependent ionization due to sulfonamide and isoxazole groups), stability under varying storage conditions (e.g., light, temperature), and plasma protein binding affinity. These properties can be determined via high-performance liquid chromatography (HPLC) for solubility profiling and circular dichroism for protein interaction studies. Stability assays should follow ICH guidelines for forced degradation .

Q. How should researchers design in vitro assays to assess this compound’s antimicrobial activity while minimizing cross-contamination risks?

Use standardized broth microdilution methods (CLSI M07-A11) with quality-controlled bacterial strains (e.g., ATCC reference strains). Include negative controls (sterile media + drug) and positive controls (known inhibitors like trimethoprim). Replicate experiments in triplicate and validate results using zone-of-inhibition assays on agar plates. Document MIC/MBC values with 95% confidence intervals to account for variability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., sulfisoxazole-d4) ensures specificity and minimizes matrix effects. Validate methods per FDA bioanalytical guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). For tissue distribution studies, homogenize samples in PBS and extract using solid-phase extraction (C18 columns) .

Advanced Research Questions

Q. How can researchers address contradictions in reported antimicrobial efficacy of this compound across different in vitro models?

Conduct meta-analyses of published data to identify confounding variables (e.g., bacterial strain virulence, growth media composition). Use factorial experimental designs to isolate factors like pH, inoculum size, and serum interference. Apply multivariate regression to quantify the impact of each variable on MIC values. Cross-validate findings with genomic analysis of resistant strains (e.g., sul1/sul2 gene expression) .

Q. What strategies are effective for elucidating this compound’s off-target interactions in eukaryotic cells?

Employ chemoproteomics approaches such as thermal shift assays or affinity-based protein profiling. Use SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein binding in human hepatocytes. Validate hits via CRISPR-Cas9 knockout models and assess functional consequences (e.g., mitochondrial toxicity via Seahorse assays) .

Q. How should conflicting data on this compound’s renal clearance mechanisms be resolved?

Compare transporter inhibition assays (hOAT1/3, hOCT2) in transfected HEK293 cells with in vivo murine pharmacokinetic studies. Use probenecid (OAT inhibitor) and cimetidine (OCT2 inhibitor) as pharmacological probes. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies, incorporating renal blood flow and glomerular filtration rates .

Q. What experimental frameworks are recommended for studying this compound’s synergy with other sulfonamides or non-antibiotic adjuvants?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). For mechanistic studies, perform transcriptomic profiling (RNA-seq) of bacteria exposed to monotherapy vs. combination therapy. Validate synergy in biofilm models using confocal microscopy with LIVE/DEAD staining .

Methodological Guidelines

  • Data Interpretation : Differentiate correlation from causation in observational studies (e.g., environmental sulfonamide resistance trends) by applying Hill’s criteria for causality, including temporality and biological plausibility .
  • Reproducibility : Adhere to ARRIVE guidelines for animal studies and MIAME standards for microarray data. Publish raw datasets in repositories like Figshare or Zenodo with unique DOIs .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and ensure compliance with Declaration of Helsinki principles for studies involving human-derived samples .

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